The Core Principles of 5-CFDA Staining: An In-depth Technical Guide
The Core Principles of 5-CFDA Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of 5-Carboxyfluorescein Diacetate (5-CFDA) staining, a widely used method in cell biology for assessing cell viability, proliferation, and intracellular pH.
The Fundamental Principle of 5-CFDA Staining
5-CFDA is a non-fluorescent and cell-permeable compound that can freely diffuse across the plasma membrane into the cytoplasm of cells.[1][2][3] The core of this staining technique lies in the enzymatic conversion of 5-CFDA by intracellular esterases, which are ubiquitous in the cytoplasm of viable cells. These enzymes cleave the two acetate groups from the 5-CFDA molecule, transforming it into 5-Carboxyfluorescein (5-CF).[1][2][4]
5-CF is a highly fluorescent molecule that is also membrane-impermeable due to its newly acquired negative charge.[1][5] This charge prevents it from leaking out of cells with intact plasma membranes. Consequently, only viable cells with active esterases and intact membranes will accumulate 5-CF and exhibit bright green fluorescence.[4][5] Dead or dying cells, which have compromised membrane integrity or diminished esterase activity, will not retain the fluorescent product and thus will not be stained.[5] The intensity of the fluorescence can be quantified using techniques such as fluorescence microscopy and flow cytometry, providing a measure of the live cell population.[4]
A closely related compound, 5-Carboxyfluorescein Diacetate Succinimidyl Ester (5-CFDA SE), operates on a similar initial principle. Upon entering the cell and being cleaved by intracellular esterases to 5-CFSE, the succinimidyl ester group covalently reacts with intracellular primary amines of proteins.[6][7][8] This covalent bonding provides a stable, long-term fluorescent label, making 5-CFDA SE particularly suitable for cell tracking and proliferation studies.[6][7][9] As cells divide, the fluorescent label is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division.[4][6][7]
Quantitative Data for 5-CFDA and 5-CFDA SE Staining
The following tables summarize key quantitative parameters for the use of 5-CFDA and 5-CFDA SE. It is important to note that optimal conditions can vary depending on the cell type and experimental design.
Table 1: Properties of 5-CFDA and its Hydrolyzed Product
| Property | 5-CFDA | 5-Carboxyfluorescein (Hydrolyzed Product) |
| Molecular Weight | 460.4 g/mol [6] | - |
| Excitation Wavelength (max) | Non-fluorescent | ~495 nm[2] |
| Emission Wavelength (max) | Non-fluorescent | ~519 nm (at pH 9)[2] |
| Cell Permeability | Permeable[2][3] | Impermeable[5] |
| Solubility | Soluble in DMSO and ethanol[3][6] | - |
| Storage | -20°C, desiccated, protected from light[2][3] | - |
Table 2: Typical Experimental Parameters for 5-CFDA and 5-CFDA SE
| Parameter | 5-CFDA (Viability/pH) | 5-CFDA SE (Proliferation/Tracking) |
| Stock Solution Concentration | 1-10 mM in DMSO[10] | 1-10 mM in anhydrous DMSO[11] |
| Working Concentration | 1-10 µM[10] | 0.5-10 µM (titration recommended)[12] |
| Incubation Time | 15-30 minutes[10][13] | 5-20 minutes[6][11] |
| Incubation Temperature | Room Temperature or 37°C[10][11] | 37°C[11] |
Experimental Protocols
Cell Viability Assay using 5-CFDA
This protocol provides a general guideline for assessing cell viability.
Materials:
-
5-CFDA (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cell culture medium
-
Suspension or adherent cells
-
Microcentrifuge tubes
-
Fluorescence microscope or flow cytometer
Protocol:
-
Preparation of 5-CFDA Stock Solution (10 mM): Dissolve 1 mg of 5-CFDA in 217.2 µL of DMSO. Store the stock solution in aliquots at -20°C, protected from light.[10]
-
Preparation of 5-CFDA Working Solution (1-10 µM): Dilute the 10 mM stock solution in serum-free cell culture medium or PBS to the desired final concentration. The optimal concentration should be determined empirically for each cell type.[10]
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes and discard the supernatant. Wash the cells twice with PBS.[10]
-
Adherent Cells: Remove the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then centrifuge at 1000 x g for 3-5 minutes and discard the supernatant. Wash the cells twice with PBS.[10]
-
-
Staining: Resuspend the cell pellet in the 5-CFDA working solution and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[10]
-
Washing: Centrifuge the stained cells at 400 x g for 3-4 minutes and discard the supernatant. Wash the cells twice with PBS to remove any excess, unhydrolyzed dye.[10]
-
Analysis: Resuspend the cells in PBS or cell culture medium and analyze immediately using a fluorescence microscope (excitation ~490 nm, emission ~520 nm) or a flow cytometer (using the FITC channel).
Cell Proliferation Assay using 5-CFDA SE
This protocol is designed for tracking cell divisions over time.
Materials:
-
5-CFDA SE (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium (containing serum)
-
Suspension or adherent cells
-
Microcentrifuge tubes
-
Flow cytometer
Protocol:
-
Preparation of 5-CFDA SE Stock Solution (1-10 mM): Prepare a stock solution in anhydrous DMSO. Aliquot and store at -20°C with a desiccant.[11]
-
Cell Preparation: Resuspend cells in PBS or HBSS at a concentration of 1-10 x 10^6 cells/mL. Ensure a single-cell suspension.
-
Staining: Add an equal volume of a 2x working solution of 5-CFDA SE (final concentration 0.5-10 µM) to the cell suspension. Incubate for 10-15 minutes at 37°C, protected from light.[6][11]
-
Quenching and Washing: Stop the staining reaction by adding 5 volumes of cold complete culture medium. The serum proteins will react with and quench any unbound dye. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete culture medium to remove any residual unbound dye.
-
Culturing: Resuspend the cells in fresh, pre-warmed culture medium and culture under desired experimental conditions.
-
Analysis: At various time points, harvest the cells and analyze by flow cytometry. Each cell division will result in a halving of the fluorescence intensity, allowing for the identification of different generations.
Intracellular pH Measurement using 5-CFDA
The fluorescence of carboxyfluorescein is pH-sensitive, making it a useful indicator for intracellular pH (pHi).
Materials:
-
5-CFDA
-
DMSO
-
HEPES-buffered saline or other suitable buffer
-
Nigericin and high-K+ buffer for calibration
-
Fluorometer or fluorescence microscope with ratio imaging capabilities
Protocol:
-
Cell Loading: Load cells with 5-CFDA as described in the cell viability protocol (Section 3.1).
-
Fluorescence Measurement: Measure the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) while keeping the emission wavelength constant (~520 nm). The ratio of the fluorescence intensities (490/440) is proportional to the pHi.
-
Calibration: To obtain absolute pHi values, a calibration curve must be generated. This is typically done by treating the loaded cells with a protonophore like nigericin in buffers of known pH containing high potassium concentrations to equilibrate the intracellular and extracellular pH.
-
Data Analysis: Plot the fluorescence ratio against the known pH values from the calibration curve. Use this standard curve to convert the fluorescence ratios of the experimental samples into pHi values.
Visualizing the Mechanisms and Workflows
5-CFDA Staining Mechanism
Caption: Mechanism of 5-CFDA conversion to fluorescent 5-CF in a live cell.
General Experimental Workflow for 5-CFDA Staining
Caption: A generalized workflow for staining cells with 5-CFDA.
Troubleshooting
Table 3: Common Issues and Solutions in 5-CFDA Staining
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | - Low esterase activity in cells.- Cell death.- Inactive 5-CFDA solution.- Incorrect filter sets on microscope/cytometer. | - Use a positive control cell line with known high esterase activity.- Check cell viability with an alternative method (e.g., trypan blue).- Prepare fresh 5-CFDA stock and working solutions.- Ensure filter sets are appropriate for fluorescein (Ex/Em ~495/519 nm). |
| High Background Fluorescence | - Incomplete washing.- 5-CFDA concentration is too high.- Spontaneous hydrolysis of 5-CFDA in aqueous buffer. | - Increase the number and volume of wash steps.- Titrate the 5-CFDA concentration to find the optimal balance between signal and background.- Prepare the working solution immediately before use. |
| Heterogeneous Staining | - Uneven dye loading.- A mixed population of viable and non-viable cells. | - Ensure a single-cell suspension and gentle mixing during incubation.- Co-stain with a dead cell marker (e.g., Propidium Iodide) to differentiate populations. |
| Cell Clumping | - High cell density.- Presence of extracellular DNA from dead cells. | - Reduce the cell concentration during staining.- Treat cell suspension with DNase I. |
References
- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. biotium.com [biotium.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. stemcell.com [stemcell.com]
- 9. 5(6)-CFDA, SE; CFSE (5-(and-6)-Carboxyfluorescein Diacetate, Succinimidyl Ester), mixed isomers 25 mg [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. med.virginia.edu [med.virginia.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
